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Compound of Interest

Compound Name: (1R,3R)-3-Aminocyclopentanol

Cat. No.: B062027 Get Quote

This technical guide provides a comprehensive overview of (1R,3R)-3-Aminocyclopentanol, a
chiral building block with significant potential in pharmaceutical research and development.

This document is intended for researchers, scientists, and professionals in the field of drug

development, offering detailed information on its chemical identity, physicochemical properties,

and synthetic methodologies.

Chemical Identity and Properties
(1R,3R)-3-Aminocyclopentanol is a bifunctional organic molecule containing both an amino

and a hydroxyl group on a cyclopentane ring. The specific stereochemistry, designated as

(1R,3R), defines the trans relationship between these two functional groups.

Table 1: Chemical Identifiers for (1R,3R)-3-Aminocyclopentanol

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b062027?utm_src=pdf-interest
https://www.benchchem.com/product/b062027?utm_src=pdf-body
https://www.benchchem.com/product/b062027?utm_src=pdf-body
https://www.benchchem.com/product/b062027?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b062027?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Identifier Value Reference

IUPAC Name
trans-(1R,3R)-3-

aminocyclopentan-1-ol
[1]

CAS Number 167298-58-0, 946826-74-0 [1]

Molecular Formula C₅H₁₁NO [1]

Molecular Weight 101.15 g/mol [1]

InChI Key
YHFYRVZIONNYSM-

RFZPGFLSSA-N
[1]

Canonical SMILES C1C--INVALID-LINK--O [1]

Table 2: Physicochemical Properties of (1R,3R)-3-Aminocyclopentanol

Property Value Reference

Topological Polar Surface Area 46.3 Å² [1]

Hydrogen Bond Donor Count 2 [1][2][3]

Hydrogen Bond Acceptor

Count
2 [2][3]

Rotatable Bond Count 0 [2]

Exact Mass 101.084063974 g/mol [2][3]

Complexity 65.1 [1][3]

Stereochemical Significance in Drug Design
The precise three-dimensional arrangement of atoms is critical for a molecule's biological

activity. (1R,3R)-3-Aminocyclopentanol has two chiral centers, which gives rise to four

possible stereoisomers. The (1R,3R) and (1S,3S) isomers are one pair of enantiomers with a

trans relationship between the amino and hydroxyl groups, while the (1R,3S) and (1S,3R)

isomers are another pair of enantiomers with a cis relationship.[4] The therapeutic efficacy of

many drugs is often attributed to a single enantiomer, with the other being inactive or

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/1R_3R_-3-Aminocyclopentanol
https://pubchem.ncbi.nlm.nih.gov/compound/1R_3R_-3-Aminocyclopentanol
https://pubchem.ncbi.nlm.nih.gov/compound/1R_3R_-3-Aminocyclopentanol
https://pubchem.ncbi.nlm.nih.gov/compound/1R_3R_-3-Aminocyclopentanol
https://pubchem.ncbi.nlm.nih.gov/compound/1R_3R_-3-Aminocyclopentanol
https://pubchem.ncbi.nlm.nih.gov/compound/1R_3R_-3-Aminocyclopentanol
https://www.benchchem.com/product/b062027?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/1R_3R_-3-Aminocyclopentanol
https://pubchem.ncbi.nlm.nih.gov/compound/1R_3R_-3-Aminocyclopentanol
https://www.pharmacompass.com/chemistry-chemical-name/1r-3s-3-aminocyclopentanol-hydrochloride-form
https://pubchem.ncbi.nlm.nih.gov/compound/1R_3S_-3-Aminocyclopentanol
https://www.pharmacompass.com/chemistry-chemical-name/1r-3s-3-aminocyclopentanol-hydrochloride-form
https://pubchem.ncbi.nlm.nih.gov/compound/1R_3S_-3-Aminocyclopentanol
https://www.pharmacompass.com/chemistry-chemical-name/1r-3s-3-aminocyclopentanol-hydrochloride-form
https://www.pharmacompass.com/chemistry-chemical-name/1r-3s-3-aminocyclopentanol-hydrochloride-form
https://pubchem.ncbi.nlm.nih.gov/compound/1R_3S_-3-Aminocyclopentanol
https://pubchem.ncbi.nlm.nih.gov/compound/1R_3R_-3-Aminocyclopentanol
https://pubchem.ncbi.nlm.nih.gov/compound/1R_3S_-3-Aminocyclopentanol
https://www.benchchem.com/product/b062027?utm_src=pdf-body
https://www.benchchem.com/pdf/1R_3S_3_Aminocyclopentanol_Hydrochloride_A_Chiral_Building_Block_for_Pharmaceutical_Innovation.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b062027?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


contributing to adverse effects. The defined stereochemistry of (1R,3R)-3-
Aminocyclopentanol makes it a valuable synthon for the synthesis of enantiomerically pure

drug candidates.

Synthesis Methodologies: A Representative
Example
While specific experimental protocols for the synthesis of (1R,3R)-3-Aminocyclopentanol are

not readily available in the public domain, a common approach for synthesizing related

aminocyclopentanol derivatives involves a chemo-enzymatic method. The following is a

representative workflow for the synthesis of the closely related (1R,3S)-3-Aminocyclopentanol

hydrochloride, which illustrates the key steps that could be adapted for the synthesis of other

stereoisomers.

Experimental Workflow: Chemo-enzymatic Synthesis of (1R,3S)-3-Aminocyclopentanol

Hydrochloride
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Caption: Chemo-enzymatic synthesis of (1R,3S)-3-Aminocyclopentanol hydrochloride.
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Detailed Experimental Protocol for (1R,3S)-3-Aminocyclopentanol Hydrochloride Synthesis

Step 1: Hetero-Diels-Alder Reaction: Tert-butyl hydroxylamine carbonate is oxidized in the

presence of a copper chloride catalyst and 2-ethyl-2-oxazoline to form tert-butyl nitrosyl

carbonate. This intermediate reacts in situ with cyclopentadiene via a hetero-Diels-Alder

reaction to yield cis-2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid tert-butyl ester.

The reaction is typically carried out at a temperature of 20-30°C.[5]

Step 2: Selective Reduction: The nitrogen-oxygen bond of the bicyclic intermediate is

selectively reduced using a zinc powder and acetic acid system.[5]

Step 3: Enzymatic Chiral Resolution: The racemic mixture is subjected to enzymatic

resolution using a lipase, such as Lipozyme 40086, and vinyl acetate as the acyl donor. This

step selectively acylates one enantiomer, allowing for the separation of the two.[4]

Step 4: Double Bond Reduction: The double bond in the cyclopentene ring is reduced via

hydrogenation using a palladium on carbon (Pd/C) catalyst.[5]

Step 5: Deacetylation: The acetyl protecting group is removed under alkaline conditions, for

example, using lithium hydroxide in methanol.[4][5]

Step 6: Deprotection and Salt Formation: The tert-butoxycarbonyl (Boc) protecting group is

removed in an acidic medium. A solution of hydrogen chloride in isopropanol, prepared in

situ from acetyl chloride and isopropanol, is used to deprotect the amine and form the

hydrochloride salt. The final product is typically isolated by crystallization.[4][5]

Applications in Pharmaceutical Synthesis
Chiral aminocyclopentanols are valuable intermediates in the synthesis of various

pharmaceutical compounds. For instance, the (1R,3S) isomer is a key intermediate in the

synthesis of Bictegravir, an integrase strand transfer inhibitor used for the treatment of HIV

infection.[6][7] While specific applications for the (1R,3R) isomer are less documented in

publicly available literature, its unique stereochemical arrangement makes it a promising

candidate for the development of novel therapeutics where this specific chirality is required for

optimal biological activity.
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Conclusion
(1R,3R)-3-Aminocyclopentanol is a chiral synthon with significant potential in medicinal

chemistry. This guide has provided essential information regarding its chemical identity,

physicochemical properties, and a representative synthetic approach based on methodologies

for a related stereoisomer. Further research into the synthesis and application of this specific

isomer will undoubtedly expand its role in the development of new and effective

pharmaceuticals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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